ethyl 5-(2-ethoxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine family, characterized by a fused thiophene-pyridazine core. Key structural features include:
- Ethyl carboxylate at position 1, enhancing lipophilicity and influencing bioavailability.
- 3-(4-methylphenyl) group: A para-methyl-substituted aromatic ring, providing moderate electron-donating effects and steric bulk.
- 4-oxo group: A ketone at position 4, critical for planarization of the pyridazine ring and intermolecular interactions.
The molecular formula is inferred as C₂₁H₂₂N₃O₅S (molecular weight ~428.5 g/mol), though exact experimental data is unavailable in the provided evidence.
Properties
IUPAC Name |
ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-27-10-15(24)21-18-16-14(11-29-18)17(20(26)28-5-2)22-23(19(16)25)13-8-6-12(3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMZHFBWJSATFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-ethoxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Ethoxyacetamido Group: This step may involve the reaction of the intermediate with ethoxyacetyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-ethoxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring and other functional groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-(2-ethoxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and property-based comparisons with four analogs (see –4):
Key Structural and Functional Insights:
Substituent Effects at Position 5 :
- The 2-ethoxyacetamido group in the target compound introduces a flexible, moderately lipophilic side chain compared to 4-methoxyphenyl acetamido () and benzooxazolone (). This may optimize solubility and target affinity .
- Replacing the ethoxyacetamido with a primary amine () drastically increases polarity, likely altering pharmacokinetic profiles .
Aromatic Ring Modifications at Position 3 :
- The 4-methylphenyl group in the target compound provides mild electron-donating effects, contrasting with the strong electron-withdrawing 4-CF₃-phenyl () and electron-donating 4-methoxyphenyl (). These differences influence electronic distribution and steric hindrance at the binding site .
Molecular Weight and Lipophilicity :
- The target compound (~428.5 g/mol) sits between simpler analogs (e.g., at 315.4 g/mol) and bulkier derivatives ( at 490.5 g/mol), suggesting a balance between bioavailability and binding efficiency.
Biological Activity
Ethyl 5-(2-ethoxyacetamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- CAS Number : 851951-67-2
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 350.39 g/mol
This compound has been studied for its various biological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using RAW 264.7 macrophages, treatment with the compound resulted in a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may serve as a potential therapeutic agent for inflammatory conditions.
Case Study 3: Antitumor Activity Assessment
Research involving HeLa cells demonstrated that treatment with varying concentrations of the compound led to dose-dependent apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 10 µM.
Q & A
Basic: What synthetic routes are commonly employed to prepare this thieno-pyridazine derivative?
The compound is typically synthesized via multi-step heterocyclic condensation. A plausible route involves:
- Step 1 : Biginelli-like cyclization of ethyl acetoacetate, 4-methylbenzaldehyde, and thiourea derivatives to form the pyridazine core .
- Step 2 : Functionalization via amidation (e.g., introducing 2-ethoxyacetamido) using coupling agents like EDCI/HOBt .
- Step 3 : Final esterification or carboxylate modification under acidic/basic conditions .
Key intermediates should be purified via column chromatography and characterized by NMR and MS.
Basic: Which spectroscopic techniques are critical for structural confirmation?
- NMR : and NMR identify substituents (e.g., ethoxy, methylphenyl) and confirm regiochemistry. Splitting patterns distinguish thieno and pyridazine protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 315.35 g/mol for a related analog) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functionalities .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during amidation .
- Kinetic Monitoring : TLC or in-situ IR tracks reaction progress to isolate intermediates at optimal conversion points .
Advanced: What biological activities have been reported for structurally analogous compounds?
- Antimicrobial Activity : Pyrimidinone analogs (e.g., dihydropyrimidinones) show inhibitory effects against S. aureus (MIC = 8–16 µg/mL) .
- Anticancer Potential : Thieno-pyridazines with methylphenyl substituents exhibit moderate cytotoxicity (IC = 12–25 µM) in breast cancer cell lines .
- Enzyme Inhibition : Similar compounds target kinases (e.g., EGFR) via competitive binding at ATP sites .
Advanced: How can spectral data ambiguities (e.g., overlapping NMR peaks) be resolved?
- 2D NMR : HSQC and HMBC correlate protons with carbons to assign congested regions (e.g., thieno ring protons) .
- X-ray Crystallography : Resolves regiochemical uncertainties (e.g., oxo vs. thione configurations) with bond-length analysis .
- Deuterium Exchange : Identifies labile protons (e.g., amide NH) in NMR .
Advanced: How should contradictory biological activity data across studies be addressed?
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols (MTT vs. SRB assays) .
- Structural Validation : Confirm batch purity (HPLC ≥95%) to rule out impurities skewing results .
- Computational Modeling : Compare binding modes (e.g., molecular docking) to explain potency variations .
Basic: What solubility and formulation challenges are anticipated for this compound?
- Solubility : Low aqueous solubility (predicted logP ~3.5) necessitates DMSO or PEG-based formulations for in vitro studies .
- Stability : Ester groups may hydrolyze under acidic conditions; monitor pH during storage .
Advanced: What strategies enhance compound stability during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon minimizes oxidation .
- Temperature Control : Store at –20°C to prevent thermal degradation of the thieno ring .
- Additives : Antioxidants (e.g., BHT) or cryoprotectants (trehalose) improve shelf life .
Advanced: How can computational methods guide drug design for this compound?
- Docking Studies : AutoDock Vina predicts binding to targets like COX-2 or Aurora kinases .
- QSAR Modeling : Correlates substituent electronegativity (e.g., ethoxy vs. methoxy) with activity trends .
- ADMET Prediction : SwissADME estimates bioavailability (%F = 45–60%) and toxicity (hepatotoxicity risk) .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
